Fmoc-Lys(Mtt)-OH

Peptide Synthesis Solid-Phase Synthesis Orthogonal Protection

Fmoc-Lys(Mtt)-OH is the definitive orthogonal building block for selective lysine modification in Fmoc SPPS. The Nε-Mtt group withstands repeated piperidine treatments yet is quantitatively removed with 1% TFA in DCM (30–45 min) without affecting Boc/tBu or Rink/linker. Enables precise on-resin installation of payloads, fluorophores, or lipid chains. Proven in industrial peptide APIs (e.g., liraglutide). Choose this over Dde (risk of Fmoc loss) or Alloc (Pd catalyst incompatibility) to ensure homogeneous product and scalable process.

Molecular Formula C41H40N2O4
Molecular Weight 624.8 g/mol
CAS No. 167393-62-6
Cat. No. B557036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(Mtt)-OH
CAS167393-62-6
SynonymsFmoc-Lys(Mtt)-OH
Fmoc-lysine(Mtt)
N(alpha)-9-fluorenylmethoxycarbonyl-N(epsilon)-4-methyltrityllysine
Molecular FormulaC41H40N2O4
Molecular Weight624.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)42-27-13-12-22-38(39(44)45)43-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m0/s1
InChIKeyYPTNAIDIXCOZAJ-LHEWISCISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Lys(Mtt)-OH CAS 167393-62-6 Technical Specifications and Orthogonal Protection Profile


Fmoc-Lys(Mtt)-OH (CAS 167393-62-6) is an Nα-Fmoc- and Nε-4-methyltrityl (Mtt) protected lysine derivative designed for Fmoc solid-phase peptide synthesis (SPPS) . It provides orthogonal side-chain protection, with the Mtt group remaining stable under the basic conditions used for Fmoc removal (e.g., 20% piperidine/DMF) [1], yet it is highly acid-labile, enabling selective deprotection under mild acidic conditions [2].

Why Fmoc-Lys(Mtt)-OH is Not Interchangeable with Other Orthogonally Protected Lysines


Substituting Fmoc-Lys(Mtt)-OH with other orthogonally protected lysine derivatives (e.g., Fmoc-Lys(Dde)-OH, Fmoc-Lys(Alloc)-OH, or Fmoc-Lys(Boc)-OH) can lead to significant synthetic failures or product heterogeneity. The Mtt group's unique acid-lability profile is orthogonal to both the base-labile Fmoc group and the strong acid-labile conditions required for global deprotection [1]. In contrast, the Dde group is cleaved by hydrazine, which can also prematurely remove Fmoc [2], and the Alloc group requires palladium catalysis, which is incompatible with many sulfur-containing peptides . Using Fmoc-Lys(Boc)-OH, a standard but non-orthogonal building block, simply does not allow for selective on-resin side-chain modification .

Quantitative Differential Evidence for Fmoc-Lys(Mtt)-OH vs. In-Class Alternatives


Orthogonal Deprotection Selectivity: Mtt Removal vs. Global Acidolysis

The Mtt group on Fmoc-Lys(Mtt)-OH is selectively removed using 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30-45 minutes at room temperature [1]. This treatment does not affect acid-labile groups of the tert-butyl type (e.g., Boc, tBu) or peptide-resin ester bonds (e.g., to Wang or 2-chlorodiphenylmethyl resins), demonstrating true orthogonality to the final global deprotection step [1]. This contrasts with Fmoc-Lys(Dde)-OH, where the Dde group is cleaved with 2% hydrazine in DMF, a reagent known to cause partial Fmoc loss and increase the risk of side-chain scrambling [2].

Peptide Synthesis Solid-Phase Synthesis Orthogonal Protection

Superior Stability to Piperidine-Mediated Fmoc Deprotection Cycles

The Mtt group on Fmoc-Lys(Mtt)-OH is completely stable to 20% piperidine in DMF, the standard reagent for iterative Fmoc removal during SPPS [1][2]. This is a critical performance advantage over the quasi-orthogonal Dde group (Fmoc-Lys(Dde)-OH), which has been shown to undergo partial migration and scrambling during piperidine treatment, especially in longer sequences [3]. A direct comparison of protecting groups in a resin-bound peptide model (Boc-Lys(Fmoc)-Ala-Lys(X)-Pro-Lys(X)-Ala-(2CT-resin)) demonstrated strong scrambling for Dde, while the Mtt group exhibits no such behavior, analogous to the more sterically hindered ivDde, which showed zero scrambling [3].

Peptide Synthesis Solid-Phase Synthesis Protecting Group Stability

Efficient Coupling with Standard HBTU Activation for Branched Architectures

Fmoc-Lys(Mtt)-OH couples efficiently using standard HBTU activation protocols. In a validated protocol for the synthesis of a branched peptide, HBTU (0.97-1.2 eq.) activated Fmoc-Lys(Mtt)-OH was coupled twice in 3-fold excess, with the second coupling proceeding overnight, to achieve quantitative loading on the resin [1][2]. This demonstrates its compatibility with common SPPS workflows. While Fmoc-Lys(Boc)-OH is also efficiently coupled, it lacks the orthogonal deprotection capability . The choice of Fmoc-Lys(Mtt)-OH is driven by the need for subsequent selective side-chain functionalization, not by coupling efficiency alone, but the data confirms its integration into standard protocols.

Peptide Synthesis Solid-Phase Synthesis Coupling Efficiency

Quantitative Mtt Removal Enables High-Yield Synthesis of Peptide Crosslinkers

The quantitative removal of the Mtt group is essential for achieving high yields of site-specifically modified peptides. In the synthesis of an MMP-13 degradable peptide crosslinker, the use of acid-labile Fmoc-Lys(Mtt)-OH in conjunction with base-labile Fmoc-AA-OH derivatives allowed for the selective, on-bead deprotection of lysine and glutamine residues [1]. This sequential orthogonal deprotection strategy enabled the efficient coupling of acrylic acid to generate a peptide with two unsaturated acrylate end-groups in high yield and purity, which is not possible with standard, non-orthogonal protection schemes [1].

Biomaterials Tissue Engineering Peptide Crosslinkers

Pharmaceutical Relevance: Key Role in Liraglutide Synthesis

Fmoc-Lys(Mtt)-OH is a critical building block in the synthesis of liraglutide, a blockbuster GLP-1 receptor agonist for type 2 diabetes [1]. A patent describing an improved solid-phase method for liraglutide specifies the use of Fmoc-Lys(Mtt)-OH or its analog Fmoc-Lys(Mmt)-OH for the lysine at position 26 [1]. The method involves selective removal of the Mtt/Mmt group with 1% TFA to allow for on-resin side-chain conjugation of a γ-glutamate-palmitic acid moiety [1]. This selective conjugation step is essential for the drug's extended half-life. Alternative orthogonal protection strategies (e.g., Alloc, Dde) are not cited in this optimized process, underscoring the Mtt group's established role in industrial-scale production of a commercial therapeutic.

Drug Synthesis GLP-1 Agonists Process Chemistry

Optimal Use Cases for Fmoc-Lys(Mtt)-OH Driven by Quantitative Performance Data


Synthesis of Site-Specifically Modified Peptide Conjugates

Fmoc-Lys(Mtt)-OH is the preferred reagent for preparing peptide-drug conjugates, fluorescent probes, and other functionalized peptides. The data show its Mtt group is quantitatively removed with 1% TFA in DCM (30-45 min) without affecting Boc/tBu groups or the resin linker [1]. This allows for the precise, on-resin installation of payloads at the ε-amine of lysine, a strategy validated in the synthesis of reactive crosslinkers [2]. Alternatives like Fmoc-Lys(Dde)-OH risk Fmoc loss or side-chain scrambling during synthesis [3].

Construction of Branched and Multiple Antigenic Peptides (MAPs)

The orthogonal protection of Fmoc-Lys(Mtt)-OH is fundamental for the synthesis of branched peptides and oligolysine cores for MAPs. As demonstrated by Aletras et al., the selective removal of the Mtt group enables the assembly of complex, dendrimeric structures on solid supports [1]. Fmoc-Lys(Boc)-OH cannot be used for this purpose, as the Boc group is not selectively cleavable during chain assembly, while the Dde group introduces a risk of scrambling that compromises the homogeneity of branched products [3].

Industrial Process Chemistry for Therapeutic Peptides (e.g., Liraglutide)

For process chemists developing scalable routes for commercial peptide therapeutics, Fmoc-Lys(Mtt)-OH is a proven, low-risk building block. Its use in the optimized solid-phase synthesis of liraglutide for the selective conjugation of a fatty acid side chain at Lys-26 is a direct demonstration of its value in an industrial setting [4]. The process relies on the robust orthogonality of the Mtt group to avoid complex purification steps, making it the economically and technically sound choice for this class of molecules.

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